3-(4-Chlorophenyl)-5-(4-fluorophenyl)-6-(2-morpholinoethyl)pyrazolo[1,5-a]pyrimidine
Description
3-(4-Chlorophenyl)-5-(4-fluorophenyl)-6-(2-morpholinoethyl)pyrazolo[1,5-a]pyrimidine is a structurally complex heterocyclic compound featuring a pyrazolo[1,5-a]pyrimidine core. This core is substituted at the 3-position with a 4-chlorophenyl group, at the 5-position with a 4-fluorophenyl group, and at the 6-position with a 2-morpholinoethyl chain.
Pyrazolo[1,5-a]pyrimidine derivatives are known for diverse pharmacological applications, including anticancer, anti-inflammatory, and pesticidal activities .
Properties
IUPAC Name |
4-[2-[3-(4-chlorophenyl)-5-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidin-6-yl]ethyl]morpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22ClFN4O/c25-20-5-1-17(2-6-20)22-15-27-30-16-19(9-10-29-11-13-31-14-12-29)23(28-24(22)30)18-3-7-21(26)8-4-18/h1-8,15-16H,9-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOFUPAWCAKFHKC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCC2=CN3C(=C(C=N3)C4=CC=C(C=C4)Cl)N=C2C5=CC=C(C=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22ClFN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chlorophenyl)-5-(4-fluorophenyl)-6-(2-morpholinoethyl)pyrazolo[1,5-a]pyrimidine typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Pyrazolo[1,5-a]pyrimidine Core: This can be achieved through the cyclization of appropriate precursors, such as a pyrazole derivative with a suitable nitrile or amidine compound.
Introduction of Substituents: The chlorophenyl and fluorophenyl groups can be introduced via electrophilic aromatic substitution reactions.
Attachment of the Morpholinoethyl Group: This step often involves nucleophilic substitution reactions where a morpholine derivative reacts with an appropriate electrophilic intermediate.
Industrial Production Methods
For industrial-scale production, the synthesis would be optimized for yield and purity. This might involve:
Catalysts: Use of catalysts to enhance reaction rates and selectivity.
Solvents: Selection of solvents that maximize solubility and reaction efficiency.
Temperature and Pressure Control: Precise control of reaction conditions to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the morpholinoethyl side chain, leading to the formation of N-oxides.
Reduction: Reduction reactions might target the aromatic rings or the pyrazolo[1,5-a]pyrimidine core, potentially leading to hydrogenated derivatives.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur, especially on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents for electrophilic substitution, and strong nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
Oxidation Products: N-oxides of the morpholinoethyl group.
Reduction Products: Hydrogenated derivatives of the aromatic rings or the pyrazolo[1,5-a]pyrimidine core.
Substitution Products: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Synthesis of the Compound
The synthesis of pyrazolo[1,5-a]pyrimidines generally involves the reaction of aminopyrazoles with various electrophiles. Recent advancements in synthetic methods have improved the yield and purity of these compounds. For instance, reactions involving β-dicarbonyls and β-enaminones have been reported to yield high quantities of pyrazolo derivatives with diverse substituents .
Antitumor Activity
Research has indicated that derivatives of pyrazolo[1,5-a]pyrimidine exhibit significant anticancer properties. The compound has shown potential as an inhibitor of various cancer cell lines through mechanisms that involve the inhibition of key signaling pathways.
- Mechanism of Action : The compound may inhibit specific kinases involved in tumorigenesis, enhancing cancer cell sensitivity to treatments such as ionizing radiation .
Enzymatic Inhibition
Studies have demonstrated that compounds with a similar structural motif can act as inhibitors for enzymes like Src kinase. The inhibition of such enzymes is crucial in cancer therapy as they play a role in cell proliferation and survival .
Case Studies
- Anticancer Studies : A study published in Molecules highlighted the synthesis of various pyrazolo[1,5-a]pyrimidine derivatives and their evaluation for anticancer activity. The research indicated that certain modifications led to enhanced potency against specific cancer types .
- Enzyme Inhibition : Another investigation focused on the biological characterization of pyrazolo derivatives as Src inhibitors. The results showed significant inhibition rates in both 2D and 3D cell models, suggesting their potential as therapeutic agents against tumors .
Applications in Drug Development
Given its biological activities, 3-(4-Chlorophenyl)-5-(4-fluorophenyl)-6-(2-morpholinoethyl)pyrazolo[1,5-a]pyrimidine could be developed into a pharmaceutical agent targeting specific cancers or diseases linked to enzyme dysregulation. The structural diversity offered by the pyrazolo scaffold allows for further modifications to optimize efficacy and reduce toxicity.
Mechanism of Action
The mechanism of action for this compound would depend on its specific application. In medicinal chemistry, it might interact with various molecular targets such as enzymes or receptors. The presence of the morpholinoethyl group suggests potential interactions with biological membranes or proteins, while the aromatic rings could facilitate binding to hydrophobic pockets in target molecules.
Comparison with Similar Compounds
Table 1: Structural Features of Selected Pyrazolo[1,5-a]pyrimidine Derivatives
*Estimated based on analogous structures in and .
Key Observations:
- Substituent Effects: The target compound’s 4-chlorophenyl and 4-fluorophenyl groups provide moderate steric bulk compared to dichlorophenyl or trifluoromethyl substituents in and . The morpholinoethyl chain offers better solubility than non-polar groups like methyl or phenyl .
Physicochemical and Crystallographic Comparisons
Table 3: Physical Properties and Crystal Packing
Key Observations:
- The morpholinoethyl group in the target compound likely improves aqueous solubility compared to highly halogenated derivatives (e.g., ), which rely on van der Waals and halogen-halogen interactions .
- Crystal structures of dichlorophenyl analogs () reveal Cl···Cl interactions that stabilize the lattice, a feature absent in the target compound due to its single Cl substituent .
Biological Activity
The compound 3-(4-Chlorophenyl)-5-(4-fluorophenyl)-6-(2-morpholinoethyl)pyrazolo[1,5-a]pyrimidine is a member of the pyrazolo[1,5-a]pyrimidine class, which has gained attention for its diverse biological activities, particularly in the fields of oncology and medicinal chemistry. This article provides a detailed overview of its biological activity, focusing on its mechanism of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C19H18ClF2N5O
- Molar Mass : 371.83 g/mol
- CAS Number : 860611-66-1
The structure features a pyrazolo[1,5-a]pyrimidine core, which is known for its ability to interact with various biological targets, particularly kinases.
Research has indicated that compounds within the pyrazolo[1,5-a]pyrimidine class can act as selective inhibitors of specific kinases involved in cancer progression. The compound has shown significant inhibitory activity against:
- Pim-1 Kinase : A serine/threonine kinase implicated in cell survival and proliferation. Inhibiting Pim-1 can lead to reduced survival of cancer cells.
- Flt-3 Kinase : Another target relevant in hematological malignancies. Compounds that inhibit Flt-3 have therapeutic potential in treating acute myeloid leukemia (AML).
In Vitro Studies
In vitro assays have demonstrated that This compound effectively inhibits the phosphorylation of BAD protein at serine 112, a marker for cell survival pathways. This inhibition was observed at submicromolar concentrations, indicating high potency .
Selectivity Profile
A selectivity study involving a panel of 119 oncogenic kinases revealed that this compound exhibits:
- >98% inhibition of Pim-1 at 1 µM
- 96% inhibition of TRKC
- Other kinases showed varying degrees of inhibition, with overall selectivity favoring Pim-1 and Flt-3 over others .
Study 1: Anticancer Activity
A study published in Nature evaluated the effects of pyrazolo[1,5-a]pyrimidines on various cancer cell lines. The specific compound was tested against several types of cancer cells, including breast and lung cancer lines. Results indicated a significant reduction in cell viability correlated with increased concentrations of the compound. The study concluded that the compound's mechanism is primarily through kinase inhibition leading to apoptosis in cancer cells.
Study 2: Safety Profile
Another investigation assessed the safety profile by examining hERG channel inhibition (a common cardiac safety concern). The compound did not show significant hERG inhibition at concentrations up to 30 µM, suggesting a favorable safety profile compared to earlier generation inhibitors like SGI-1776 .
Summary of Findings
The following table summarizes key findings related to the biological activity of This compound :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
